Fmoc-Thr(tBu)-Bt
Overview
Description
Fmoc-Thr(tBu)-Bt: N-α-Fmoc-O-tert-butyl-L-threonine , is a derivative of threonine, an essential amino acid. This compound is widely used in peptide synthesis due to its stability and ease of handling. The Fmoc (fluorenylmethyloxycarbonyl) group serves as a protective group for the amino function, while the tert-butyl (tBu) group protects the hydroxyl function of threonine .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-Thr(tBu)-Bt typically involves the protection of the amino and hydroxyl groups of threonine. The Fmoc group is introduced by reacting threonine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate. The tert-butyl group is introduced by reacting the hydroxyl group with tert-butyl chloride in the presence of a base .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and solid-phase peptide synthesis (SPPS) techniques. The use of solid supports and automated systems allows for efficient and high-yield production of the compound .
Chemical Reactions Analysis
Types of Reactions: Fmoc-Thr(tBu)-Bt undergoes various chemical reactions, including:
Coupling Reactions: The compound can participate in peptide bond formation through coupling reactions with other amino acids or peptides.
Common Reagents and Conditions:
Major Products Formed:
Deprotected Threonine Derivatives: Removal of protective groups yields free threonine derivatives.
Peptides: Coupling reactions result in the formation of peptides with threonine residues.
Scientific Research Applications
Chemistry: Fmoc-Thr(tBu)-Bt is extensively used in the synthesis of peptides and peptidomimetics. Its stability and ease of handling make it a valuable building block in solid-phase peptide synthesis .
Biology: In biological research, this compound is used to study protein-protein interactions and enzyme-substrate interactions. It is also used in the synthesis of peptide-based inhibitors and probes .
Medicine: The compound is used in the development of peptide-based drugs and therapeutic agents. Its stability and compatibility with various biological systems make it suitable for drug delivery applications .
Industry: this compound is used in the production of synthetic peptides for various industrial applications, including the development of biomaterials and nanomaterials .
Mechanism of Action
The mechanism of action of Fmoc-Thr(tBu)-Bt involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino function, preventing unwanted reactions during synthesis. The tert-butyl group protects the hydroxyl function, ensuring the integrity of the threonine residue. These protective groups are removed under specific conditions to yield the desired peptide .
Comparison with Similar Compounds
Fmoc-Ser(tBu)-OH: Similar to Fmoc-Thr(tBu)-Bt but with serine instead of threonine.
Fmoc-Tyr(tBu)-OH: Contains a tyrosine residue with a tert-butyl-protected hydroxyl group.
Fmoc-Cys(Trt)-OH: Contains a cysteine residue with a trityl-protected thiol group.
Uniqueness: this compound is unique due to the presence of both the Fmoc and tert-butyl protective groups, which provide stability and ease of handling during peptide synthesis. Its specific structure allows for the incorporation of threonine residues into peptides without unwanted side reactions .
Properties
IUPAC Name |
9H-fluoren-9-ylmethyl N-[(2S,3R)-1-(benzotriazol-1-yl)-3-[(2-methylpropan-2-yl)oxy]-1-oxobutan-2-yl]carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H30N4O4/c1-18(37-29(2,3)4)26(27(34)33-25-16-10-9-15-24(25)31-32-33)30-28(35)36-17-23-21-13-7-5-11-19(21)20-12-6-8-14-22(20)23/h5-16,18,23,26H,17H2,1-4H3,(H,30,35)/t18-,26+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEVGPNGFTGWMMU-DWXRJYCRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)N1C2=CC=CC=C2N=N1)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N1C2=CC=CC=C2N=N1)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H30N4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80653831 | |
Record name | (9H-Fluoren-9-yl)methyl [(2S,3R)-1-(1H-benzotriazol-1-yl)-3-tert-butoxy-1-oxobutan-2-yl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80653831 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
498.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1126433-39-3 | |
Record name | (9H-Fluoren-9-yl)methyl [(2S,3R)-1-(1H-benzotriazol-1-yl)-3-tert-butoxy-1-oxobutan-2-yl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80653831 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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